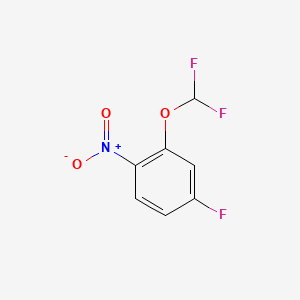

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(difluoromethoxy)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZMBGQCIYWPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673302 | |

| Record name | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-62-0 | |

| Record name | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Technical Guide

An In-depth Examination of Synthetic Pathways for a Key Pharmaceutical Intermediate

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy (-OCHF₂) group is of particular interest due to its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and bioavailability. The title compound, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, is a valuable building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the viable synthetic pathways to this important intermediate, offering detailed experimental insights and a comparative analysis of the primary manufacturing routes.

Comparative Analysis of Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound. The selection of a particular route is often dictated by the availability of starting materials, scalability, and overall cost-effectiveness. The two routes are:

-

Pathway A: Difluoromethylation of 2-fluoro-4-nitrophenol.

-

Pathway B: Nucleophilic Aromatic Substitution (SNAr) on 2,4-difluoronitrobenzene.

This guide will focus on providing a detailed protocol for Pathway A, for which more extensive procedural information is available in the public domain, while also discussing the theoretical basis and potential of Pathway B.

Pathway A: Difluoromethylation of 2-fluoro-4-nitrophenol

This pathway is arguably the more established and direct route to the target molecule, leveraging the commercially available 2-fluoro-4-nitrophenol as the starting material. The core of this synthesis is the O-difluoromethylation of the phenolic hydroxyl group.

Reaction Principle

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of 2-fluoro-4-nitrophenol by a strong base to form a phenoxide. This nucleophilic phenoxide then attacks a difluorocarbene precursor, typically chlorodifluoromethane (Freon-22), in a Williamson ether synthesis-like reaction. The use of a phase-transfer catalyst is often crucial for facilitating the reaction between the aqueous and organic phases.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via Pathway A.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the difluoromethylation of nitrophenols.[1][2]

Materials:

-

2-fluoro-4-nitrophenol

-

Sodium hydroxide (NaOH)

-

Chlorodifluoromethane (CHClF₂)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Water (deionized)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Equipment:

-

Jacketed glass reactor with overhead stirring, condenser, gas inlet tube, and temperature probe

-

Pressure-rated gas cylinder for chlorodifluoromethane

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a jacketed glass reactor, dissolve 2-fluoro-4-nitrophenol (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heating: Heat the reaction mixture to 80-95 °C with vigorous stirring.

-

Gas Introduction: Introduce chlorodifluoromethane gas into the reaction mixture through the gas inlet tube at a controlled rate. The reaction is typically carried out under a slight positive pressure of CHClF₂.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the starting material is consumed. The reaction time can vary from several hours to over 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. If the product is a solid at room temperature, it may precipitate out and can be collected by filtration.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

-

Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1214329-62-0 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | (Predicted) Light yellow liquid or low-melting solid |

| Boiling Point | (Predicted) Higher than 200 °C at atmospheric pressure |

| ¹H NMR | (Predicted) Characteristic triplet for the -OCHF₂ proton |

| ¹⁹F NMR | (Predicted) Resonances for the -OCHF₂ and aromatic fluorine |

| ¹³C NMR | (Predicted) Characteristic triplet for the -OCHF₂ carbon |

Pathway B: Nucleophilic Aromatic Substitution on 2,4-difluoronitrobenzene

This alternative pathway commences with the readily available 2,4-difluoronitrobenzene. The core of this strategy lies in the selective substitution of the fluorine atom at the C-2 position, which is strongly activated by the adjacent nitro group.

Reaction Principle

The electron-withdrawing nitro group at the C-1 position significantly acidifies the protons of the aromatic ring and activates the ortho and para positions to nucleophilic attack. The fluorine atom at the C-2 position is more susceptible to substitution than the one at C-4 due to the stronger activating effect of the ortho-nitro group.[3] The reaction would involve a nucleophilic attack by a difluoromethoxide equivalent on the C-2 position, followed by the departure of the fluoride ion.

Conceptual Workflow Diagram

Caption: Conceptual workflow for the synthesis of this compound via Pathway B.

Discussion of Feasibility and Challenges

While conceptually straightforward, the practical implementation of this pathway presents some challenges. The generation of a "naked" difluoromethoxide anion can be difficult due to its potential instability. A more plausible approach would be to use difluoromethanol in the presence of a strong base or to generate the nucleophile in situ from a suitable precursor. Further research and development would be required to optimize the reaction conditions, including the choice of solvent, base, and temperature, to achieve high selectivity and yield for the desired product over potential side reactions.

Applications in Drug Development

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The nitro group can be readily reduced to an amino group, which can then be further functionalized through a variety of reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions. The presence of the difluoromethoxy and fluoro substituents allows for the fine-tuning of the electronic and steric properties of the final drug molecule.

Conclusion

The synthesis of this compound is a key step in the production of advanced pharmaceutical intermediates. The difluoromethylation of 2-fluoro-4-nitrophenol stands out as a well-documented and robust method for its preparation on a laboratory and potentially industrial scale. While the nucleophilic aromatic substitution route on 2,4-difluoronitrobenzene presents a viable alternative, further process development is likely required to optimize its efficiency. The availability of these synthetic routes provides medicinal chemists with the necessary tools to incorporate the valuable difluoromethoxy moiety into the next generation of therapeutic agents.

References

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and drug discovery. The incorporation of the difluoromethoxy group (-OCF₂H) into organic molecules can significantly modulate their physicochemical and pharmacokinetic properties. This functional group is known to be a bioisostere of a hydroxyl or thiol group, and it can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. The presence of the nitro group and an additional fluorine atom on the benzene ring provides reactive sites for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and predicted analytical characteristics of this compound.

Chemical Properties

The following table summarizes the key chemical identifiers and properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, some properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 1214329-62-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₇H₄F₃NO₃ | --INVALID-LINK-- |

| Molecular Weight | 207.11 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | O=--INVALID-LINK--c1ccc(F)cc1OC(F)F | --INVALID-LINK-- |

| InChI | InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | --INVALID-LINK-- |

| InChIKey | ZVZMBGQCIYWPBE-UHFFFAOYSA-N | --INVALID-LINK-- |

| Predicted XlogP | 2.6 | --INVALID-LINK-- |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Not available | - |

| Predicted Density | Not available | - |

| Appearance | Not available (likely a solid or oil) | - |

| Solubility | Not available (expected to be soluble in common organic solvents) | - |

Proposed Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

Materials:

-

5-fluoro-2-nitrophenol

-

Chlorodifluoromethane (ClCF₂H)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-fluoro-2-nitrophenol in DMF, add potassium carbonate.

-

The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C).

-

Chlorodifluoromethane gas is then bubbled through the reaction mixture for a period of several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

General Experimental Protocol for Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Analysis (Predicted)

The following are the expected spectroscopic features for this compound based on its structure.

-

¹H NMR: The spectrum is expected to show a triplet for the proton of the difluoromethoxy group (O-CHF₂) in the range of δ 6.5-7.5 ppm, with a characteristic coupling to the two fluorine atoms. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon of the difluoromethoxy group appearing as a triplet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Two signals are expected: a doublet for the fluorine atom on the aromatic ring and a doublet of triplets (or a more complex multiplet) for the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton and the aromatic fluorine.

-

Mass Spectrometry: The molecular ion peak [M]⁺ at m/z 207.01 is expected, along with characteristic fragmentation patterns corresponding to the loss of the nitro group and parts of the difluoromethoxy group.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution. It can also be reduced to an amino group, providing a key synthetic handle for the introduction of nitrogen-containing functionalities.

-

Aromatic Fluorine: The fluorine atom can be displaced by nucleophiles under certain conditions, although this is generally less facile than the displacement of other halogens.

-

Difluoromethoxy Group: This group is generally stable under many reaction conditions.

The compound is a potential building block for the synthesis of biologically active molecules. The reduction of the nitro group would yield 2-(difluoromethoxy)-4-fluoroaniline, a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.

Potential Synthetic Utility Workflow

Caption: Potential synthetic applications of the target compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on those for similar fluorinated nitroaromatic compounds.

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage is at 2-8°C in an inert atmosphere.[2]

Conclusion

This compound is a potentially valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data is currently scarce in the public domain, its chemical properties and reactivity can be inferred from its structure and comparison with related compounds. The proposed synthetic route via nucleophilic substitution on 5-fluoro-2-nitrophenol offers a plausible method for its preparation. Further research is needed to fully characterize this compound and explore its synthetic utility. This guide provides a foundational understanding for researchers and professionals interested in the chemistry and applications of this fluorinated intermediate.

References

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational molecular design. The compound this compound (CAS No. 1214329-62-0) has emerged as a highly valuable and versatile building block for researchers and synthetic chemists. Its utility stems from the unique interplay of its three key functional groups, each conferring distinct and advantageous properties to target molecules.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[1] The difluoromethoxy group (-OCHF₂) , in particular, is of great interest. It serves as a lipophilic hydrogen bond donor and can enhance crucial pharmacokinetic parameters such as metabolic stability, membrane permeability, and binding affinity by mimicking a hydroxyl group while being resistant to oxidation.[1]

Complementing this is the nitro group (-NO₂) , a powerful synthetic handle. As a strong electron-withdrawing group, it influences the electronics of the aromatic ring. More importantly, it can be readily and cleanly reduced to a primary amine (-NH₂), opening a gateway to a vast array of subsequent chemical transformations, including amide bond formations, sulfonamide synthesis, and participation in various coupling reactions.[2][3]

The additional fluoro substituent at the 4-position further modulates the electronic environment of the benzene ring, providing an additional tool for fine-tuning a candidate molecule's properties and potentially blocking sites of metabolic degradation. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this pivotal chemical intermediate, designed for professionals in the fields of chemical research and drug development.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is essential for its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1214329-62-0 | [4] |

| Molecular Formula | C₇H₄F₃NO₃ | [4] |

| Molecular Weight | 207.11 g/mol | [4][5] |

| MDL Number | MFCD14698446 | [5] |

| SMILES | FC(Oc1cc(F)ccc1--INVALID-LINK--[O-])F | |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this compound is not extensively published, a robust and logical synthetic route can be proposed based on established methods for the difluoromethylation of phenols.[6][7] The most viable pathway involves the O-difluoromethylation of 4-fluoro-2-nitrophenol using a source of difluorocarbene, such as difluorochloromethane, under phase-transfer catalysis conditions.

Caption: Proposed synthesis of the target compound via O-difluoromethylation.

Experimental Protocol: Synthesis of this compound

This representative protocol is adapted from general procedures for the synthesis of aryl difluoromethyl ethers.[6][7]

Materials:

-

4-Fluoro-2-nitrophenol

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or similar phase-transfer catalyst

-

Difluorochloromethane (ClCHF₂)

-

Aqueous solvent (e.g., water/dioxane mixture)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, and temperature control, charge 4-fluoro-2-nitrophenol, sodium hydroxide (1.1 eq.), and the phase-transfer catalyst (e.g., 5 mol% TBAB) in the chosen solvent system.

-

Causality: The strong base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is necessary to attack the difluoromethylating agent. The phase-transfer catalyst facilitates the transport of the phenoxide from the aqueous phase to the organic phase where the reaction occurs.

-

-

Difluoromethylation: Seal the vessel and heat the stirred mixture to the desired temperature (e.g., 80-100°C). Introduce difluorochloromethane gas into the vessel, maintaining a constant pressure.

-

Causality: At elevated temperatures, difluorochloromethane serves as a precursor to difluorocarbene (:CF₂), which is then trapped by the phenoxide. Continuous feeding is required due to the gaseous nature of the reagent.

-

-

Reaction Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, cool the reactor to room temperature and carefully vent any excess gas.

-

Extraction: Transfer the reaction mixture to a separatory funnel. If necessary, add water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

-

Self-Validation: The purity and identity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Key Synthetic Transformations and Reactivity

The true value of this compound lies in its predictable and versatile reactivity, which allows for its incorporation into more complex molecular scaffolds.

Caption: Key synthetic transformations of the title compound.

Reduction of the Nitro Group

The most critical transformation is the reduction of the nitro group to an aniline. This reaction is typically high-yielding and clean, providing the corresponding 2-(difluoromethoxy)-4-fluoroaniline, a primary building block for further derivatization.

Protocol: Catalytic Hydrogenation

-

Setup: To a solution of this compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

-

Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (from a balloon or a pressurized source).

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can be used directly or purified further if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is activated towards nucleophilic aromatic substitution by the potent electron-withdrawing nitro group.[8] The fluorine atom at the 4-position is a competent leaving group, allowing for its displacement by various nucleophiles (e.g., amines, thiols, alkoxides). This provides an alternative synthetic route to introduce diversity. The reaction conditions typically involve a polar aprotic solvent (like DMSO or DMF) and may require heat.[8]

Safety and Handling

| Hazard Class | Precautionary Statements | Source(s) |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed. | [9][12] |

| Skin Irritation | H315: Causes skin irritation. | [9][12] |

| Eye Irritation | H319: Causes serious eye irritation. | [9][12] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [9][12] |

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[9][11]

-

Store in a tightly sealed container in a cool, dry place as recommended.[5][12]

Conclusion

This compound is a strategically designed chemical intermediate that offers significant advantages for medicinal and agrochemical research. The presence of the metabolically robust difluoromethoxy group, combined with the synthetically versatile nitro function and the modulating fluoro substituent, provides a powerful platform for creating novel molecules with enhanced properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation therapeutics and other advanced materials.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-(Difluoromethoxy)-4-fluoro-1-nitro-benzene | 1214329-62-0 | PYB32962 [biosynth.com]

- 5. 1214329-62-0|this compound|BLD Pharm [bldpharm.com]

- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-depth Technical Guide: Properties of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular property of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene, a compound of interest in various research and development applications.

Molecular Weight and Formula

The key quantitative characteristic of a compound is its molecular weight, derived from its molecular formula. For this compound, these are summarized below.

| Property | Value |

| Molecular Formula | C_7H_4F_3NO_3 |

| Molecular Weight | 207.11 g/mol [1] |

This data is crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.

Logical Relationship of Molecular Components

The molecular weight is the sum of the atomic weights of the constituent atoms, as dictated by the molecular formula. The following diagram illustrates this fundamental relationship for this compound.

Caption: Relationship between the molecular formula and molecular weight.

References

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The difluoromethoxy group (-OCHF₂), in particular, offers a unique combination of electronic effects and metabolic stability, making it a highly sought-after substituent. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key fluorinated building block, 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene .

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to confirm the structure and purity of this versatile intermediate. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from structurally related analogs, offering a robust framework for the characterization of this and similar fluorinated aromatic compounds.

I. Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals in the aromatic region, corresponding to the three protons on the benzene ring, and a characteristic triplet for the proton of the difluoromethoxy group. The electron-withdrawing nature of the nitro, fluoro, and difluoromethoxy groups will shift the aromatic protons downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.25 | dd | JHF ≈ 9.0, JHH ≈ 2.5 | H-3 |

| ~ 7.60 | ddd | JHH ≈ 9.0, JHF ≈ 7.5, JHH ≈ 2.5 | H-5 |

| ~ 7.40 | t | JHF = 73.5 | -OCHF₂ |

| ~ 7.30 | ddd | JHF ≈ 9.0, JHH ≈ 9.0, JHH ≈ 2.5 | H-6 |

Rationale for Assignments:

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and placing it at the lowest field. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-4.

-

H-5: Positioned meta to the nitro group and ortho to the fluorine at C-4, this proton will experience moderate deshielding. It will exhibit a complex splitting pattern (doublet of doublet of doublets) from coupling to H-3, H-6, and the fluorine at C-4.

-

H-6: This proton is ortho to the difluoromethoxy group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons. It will be split by H-5 and the fluorine at C-4.

-

-OCHF₂: The proton of the difluoromethoxy group will appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of fluorine will result in C-F coupling, which can be observed in the carbon spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 160.0 | d | ¹JCF ≈ 255 | C-4 |

| ~ 148.0 | s | - | C-1 |

| ~ 145.0 | d | ²JCF ≈ 15 | C-2 |

| ~ 128.0 | d | ³JCF ≈ 10 | C-5 |

| ~ 118.0 | d | ²JCF ≈ 25 | C-3 |

| ~ 115.0 | t | ¹JCF = 240 | -OCHF₂ |

| ~ 112.0 | d | ³JCF ≈ 5 | C-6 |

Rationale for Assignments:

-

The carbons directly attached to fluorine (C-4 and -OCHF₂) will show large one-bond coupling constants (¹JCF).

-

Carbons two or three bonds away from a fluorine atom will exhibit smaller coupling constants (²JCF and ³JCF).

-

The electron-withdrawing substituents will influence the chemical shifts of the aromatic carbons.

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected for the two different fluorine environments.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as internal standard)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80.0 | d | JFH = 73.5 | -OCHF₂ |

| ~ -110.0 | m | - | C4-F |

Rationale for Assignments:

-

The difluoromethoxy fluorines will appear as a doublet due to coupling with the single proton of that group.

-

The aromatic fluorine at C-4 will show a more complex multiplet due to coupling with the aromatic protons.

II. Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, and fluoro groups, as well as for the aromatic ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretch |

| 1530-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| 1250-1200 | Strong | Ar-O stretch |

| 1100-1000 | Strong | C-F stretch |

Interpretation:

-

The strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly characteristic and confirm its presence.[1]

-

The C-F stretching vibrations will also produce strong bands in the fingerprint region.

-

The presence of the aromatic ring is indicated by the C-H and C=C stretching vibrations.

III. Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following observations.

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 207 | [M]⁺ (Molecular Ion) |

| 177 | [M - NO]⁺ |

| 161 | [M - NO₂]⁺ |

| 129 | [M - NO₂ - OCHF₂]⁺ |

| 95 | [C₆H₃F]⁺ |

Fragmentation Pathway:

The molecular ion at m/z 207 is expected to be observed. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[2] Subsequent fragmentation may involve the loss of the difluoromethoxy group.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: wide spectral width to encompass both aliphatic and aromatic fluorine signals, reference to an appropriate standard (e.g., CFCl₃).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

B. IR Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

C. Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction if desired.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a mass range of m/z 50-300.

-

The standard electron energy for EI is 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

V. Visualizations

A. Molecular Structure and Predicted NMR Assignments

Caption: Molecular structure of this compound.

B. Spectroscopic Analysis Workflow

References

Solubility Profile of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of the aromatic compound 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene. Due to the limited availability of public data on this specific molecule, this document outlines established experimental protocols for determining its solubility and presents data for a structurally related compound to offer a preliminary assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been publicly documented. However, data for a structurally similar compound, 4-(Difluoromethoxy)nitrobenzene, is available and may provide an initial estimate of its solubility characteristics.

Table 1: Solubility Data for a Structurally Related Compound

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-(Difluoromethoxy)nitrobenzene | Water | 0.51 g/L | 25 |

It is crucial to note that this data is for a related isomer and should be used only as an estimation. Experimental determination of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

To accurately determine the solubility profile of this compound, established methodologies such as the Shake-Flask Method and Potentiometric Titration are recommended. These methods are widely accepted in the pharmaceutical and chemical industries for their reliability and reproducibility.[1]

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a classical and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed flask or vial.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2][3]

-

Phase Separation: After equilibration, the solution is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1][2] A calibration curve with known concentrations of the compound is used for accurate quantification.

Potentiometric Titration

Potentiometric titration is a precise method for determining the solubility of ionizable compounds.[4][5] This technique is particularly useful for compounds with acidic or basic functional groups, as it can determine the pH-dependent solubility profile and the intrinsic solubility of the neutral form.

Protocol:

-

Instrument Setup: A potentiometric titrator equipped with a pH electrode and an automated burette is used. The system is calibrated with standard buffer solutions.

-

Sample Preparation: A known amount of this compound is suspended in a hydro-organic or aqueous solution.

-

Titration: A standardized acidic or basic titrant is added to the suspension at a constant rate. The pH of the solution is monitored continuously.

-

Data Analysis: The point at which the compound dissolves or precipitates is identified by a change in the titration curve (pH vs. titrant volume). This data is then used to calculate the solubility at different pH values.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Conclusion

References

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0) is not publicly available. The information presented in this guide, particularly regarding safety and handling, is extrapolated from data on structurally similar compounds. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, and a thorough risk assessment should be performed before handling this chemical.

Chemical Identity and Properties

This compound is a fluorinated aromatic compound.[1][2][3][4] The presence of the difluoromethoxy group can significantly alter the physicochemical properties of the molecule, often enhancing lipophilicity and metabolic stability, which are desirable characteristics in drug discovery.[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Difluoronitrobenzene | 4-(Difluoromethoxy)nitrobenzene |

| CAS Number | 1214329-62-0[1][2] | 446-35-5[6][7] | 1544-86-1 |

| Molecular Formula | C₇H₄F₃NO₃[1][2] | C₆H₃F₂NO₂[6][7] | C₇H₅F₂NO₃ |

| Molecular Weight | 207.11 g/mol [1][2] | 159.09 g/mol [7] | 189.12 g/mol |

| Appearance | Not specified | Yellow liquid[6] | Solid |

| Melting Point | Not specified | 9 - 10 °C[6] | 37-40 °C |

| Boiling Point | Not specified | 203 - 204 °C[6] | Not specified |

Hazard Identification and Safety Precautions

Based on the hazard profiles of structurally related nitroaromatic and fluorinated compounds, this compound should be handled with caution.

Table 2: GHS Hazard Statements for Related Compounds

| Compound | GHS Hazard Statements |

| 2,4-Difluoronitrobenzene | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7] |

| 1-Fluoro-4-nitrobenzene | H302 + H312: Harmful if swallowed or in contact with skin. H331: Toxic if inhaled. H373: May cause damage to organs through prolonged or repeated exposure.[8][9] |

| 4-(Difluoromethoxy)nitrobenzene | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8][9][10][11]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid all personal contact, including inhalation of vapors. Do not eat, drink, or smoke when handling. Keep containers tightly sealed when not in use.[8][10][11]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep away from incompatible materials.[2][10][11]

Experimental Protocols

Plausible Synthesis Route

A specific synthesis protocol for this compound is not detailed in the provided search results. However, a plausible route can be inferred from the synthesis of similar difluoromethoxy nitrobenzene compounds, which often involves the reaction of a nitrophenol with a difluoromethylating agent.[12][13]

Reaction Scheme:

A potential synthesis could involve the reaction of 2-fluoro-5-nitrophenol with a source of difluorocarbene, or a related difluoromethylating agent, in the presence of a base.

General Procedure (Hypothetical):

-

To a solution of 2-fluoro-5-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.

-

Stir the mixture for a predetermined time to form the corresponding phenoxide.

-

Introduce the difluoromethylating agent (e.g., chlorodifluoromethane gas or a Ruppert-Prakash-type reagent) into the reaction mixture.

-

Heat the reaction to an appropriate temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Accidental Release Measures

In case of a spill, the following general procedure, based on protocols for similar chemicals, should be followed:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Contain the spill using inert absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, closed container for disposal.

-

Clean the affected area thoroughly.

-

Do not allow the substance to enter drains or waterways.[10]

Logical Workflows and Diagrams

The following diagrams illustrate the logical workflows for handling and synthesizing this compound.

Caption: General laboratory handling workflow.

Caption: Plausible synthetic route diagram.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or effects on signaling pathways of this compound. As a chemical intermediate, it is primarily used in the synthesis of more complex molecules and is not typically screened for biological activity itself.[5]

Conclusion

This compound is a valuable, albeit not extensively characterized, fluorinated building block for organic synthesis. While a specific MSDS is not publicly accessible, a conservative approach to safety and handling, based on data from analogous compounds, is essential. The plausible synthetic route outlined provides a starting point for researchers aiming to utilize this compound in their work. Further research is required to fully elucidate its physical, chemical, and toxicological properties.

References

- 1. 2-(Difluoromethoxy)-4-fluoro-1-nitro-benzene | 1214329-62-0 | PYB32962 [biosynth.com]

- 2. 1214329-62-0|this compound|BLD Pharm [bldpharm.com]

- 3. Cas 1214329-62-0,this compound | lookchem [lookchem.com]

- 4. This compound | 1214329-62-0 [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 13. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the compound 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene (CAS No. 1214329-62-0). The information presented is collated from available safety data sheets, supplier recommendations, and general chemical principles governing fluorinated and nitroaromatic compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates general best practices for handling and stability assessment.

Core Stability and Storage Data

| Parameter | Recommendation/Data | Source |

| Storage Temperature | 2-8°C | Supplier Information[1] |

| Atmosphere | Inert atmosphere | Supplier Information[1] |

| Chemical Stability | No specific data available; however, the presence of the C-F bond suggests high thermal and metabolic stability.[2] Nitroaromatic compounds may be susceptible to decomposition under certain conditions.[3] | General Chemical Principles |

| Conditions to Avoid | No specific data available. General recommendations for nitroaromatic compounds include avoiding high temperatures, open flames, sparks, and strong oxidizing agents. | General Chemical Safety |

| Incompatible Materials | No specific data available. Strong oxidizing agents and strong bases are generally incompatible with nitroaromatic compounds. | General Chemical Safety |

| Hazardous Decomposition Products | No specific data available. Combustion may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. | General Chemical Safety |

Experimental Protocols

As specific experimental stability studies for this compound are not publicly available, this section outlines a general protocol for assessing the stability of a new chemical entity, adapted from the principles of the ICH Q1A guidelines for stability testing of new drug substances.[4][5][6] This protocol can serve as a starting point for researchers to design their own stability studies.

General Stability Testing Protocol

1. Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

2. Materials:

- Multiple batches of this compound.

- Appropriate primary and secondary packaging materials that simulate the proposed storage containers.

- Validated, stability-indicating analytical methods (e.g., HPLC, GC) capable of detecting and quantifying the parent compound and any potential degradation products.

3. Stress Testing (Forced Degradation):

- Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures (e.g., 60°C).

- Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

- Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

- Photostability: Expose the compound to light, as per ICH Q1B guidelines.

- Purpose: To identify potential degradation pathways, establish the intrinsic stability of the molecule, and validate the stability-indicating nature of the analytical methods.

4. Long-Term and Accelerated Stability Studies:

- Storage Conditions:

- Long-Term: 5°C ± 3°C (to bracket the recommended 2-8°C).

- Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.

- Testing Frequency:

- Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

- Accelerated: 0, 3, and 6 months.

- Tests to be Performed:

- Appearance (visual inspection).

- Assay (quantification of the active substance).

- Purity (detection and quantification of impurities/degradation products).

- Moisture content (if applicable).

5. Data Analysis:

- Analyze trends in the data to determine the rate of degradation.

- Establish a re-test period or shelf life based on the time at which the acceptance criteria are no longer met.

- Confirm the recommended storage conditions based on the long-term stability data.

Visualizations

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound based on general laboratory safety principles.

Caption: Safe Handling and Storage Workflow.

Signaling Pathway of Chemical Instability

This diagram conceptualizes the potential pathways leading to the degradation of a fluorinated nitroaromatic compound.

Caption: Potential Chemical Degradation Pathways.

References

- 1. FCKeditor - Resources Browser [windhorsetours.com]

- 2. benchchem.com [benchchem.com]

- 3. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. ijnrd.org [ijnrd.org]

Reactivity Profile of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a key aromatic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the interplay of three functional groups: the electron-withdrawing nitro group, the activating difluoromethoxy group, and the displaceable fluoro group. This technical guide provides a comprehensive overview of the core reactivity profile of this compound, focusing on its participation in nucleophilic aromatic substitution and the reduction of its nitro moiety. This document aims to serve as a foundational resource for researchers employing this versatile reagent in complex molecule synthesis.

Core Chemical Properties

Molecular Formula: C₇H₄F₃NO₃ Molecular Weight: 207.11 g/mol CAS Number: 1214329-62-0

The presence of the strongly electron-withdrawing nitro group significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The difluoromethoxy group, while possessing some electron-withdrawing inductive character, can also donate electron density through resonance, influencing the regioselectivity of reactions. The fluorine atom at the 4-position is the primary leaving group in nucleophilic aromatic substitution reactions due to the ortho, para-directing effect of the nitro group.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by two primary transformations: nucleophilic aromatic substitution (SₙAr) at the C4-position and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates the displacement of the fluoride ion by a wide range of nucleophiles. This reaction typically proceeds via a Meisenheimer complex intermediate.

A generalized reaction scheme is presented below:

Caption: Generalized Nucleophilic Aromatic Substitution (SₙAr) Reaction.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols. The reaction conditions are typically mild, often requiring a base to deprotonate the nucleophile or to act as an acid scavenger.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Caption: Reduction of the Nitro Group.

Experimental Protocols

Detailed experimental data for the reactivity of this compound is not widely available in the public domain. The following protocols are generalized procedures based on the reactivity of analogous compounds and should be adapted and optimized for specific substrates and scales.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1 - 1.5 eq).

-

A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq), is added to the reaction mixture.

-

The mixture is stirred at a temperature ranging from room temperature to 100 °C, and the reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-substituted product.

General Procedure for the Reduction of the Nitro Group via Catalytic Hydrogenation

-

In a pressure vessel, a solution of this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (typically 1-5 atm).

-

The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases.

-

The reaction progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-(Difluoromethoxy)-4-fluoroaniline, which can be further purified if necessary.

Data Summary

Table 1: Nucleophilic Aromatic Substitution Reaction Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| e.g., Morpholine | e.g., K₂CO₃ | e.g., DMF | e.g., 80 | e.g., 6 | Data not available |

Table 2: Nitro Group Reduction Data

| Reducing Agent | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |

| e.g., H₂ | e.g., 10% Pd/C | e.g., EtOH | e.g., 3 | e.g., 4 | Data not available |

Logical Relationships in Synthesis

The two primary reactions of this compound can be used in sequence to generate a variety of complex molecules. The logical workflow often involves an initial SₙAr reaction followed by the reduction of the nitro group.

Caption: Synthetic workflow demonstrating sequential reactions.

Conclusion

This compound is a valuable synthetic intermediate with a predictable yet versatile reactivity profile. Its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group make it an attractive starting material for the synthesis of a diverse range of functionalized aromatic compounds. While specific quantitative data remains sparse in the public domain, the general reactivity patterns and provided experimental frameworks offer a solid foundation for researchers to explore and exploit the synthetic potential of this compound. Careful optimization of reaction conditions will be crucial for achieving high yields and purity in specific synthetic applications.

An In-depth Technical Guide to "2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" and Its Potential Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene as a valuable building block in modern medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its structural motifs—a fluorinated nitroaromatic core and a difluoromethoxy group—are hallmarks of successful strategies in drug discovery. This document will delve into the physicochemical properties, synthetic utility, and inferred medicinal chemistry applications of this compound, supported by data from structurally related molecules.

Introduction to this compound

This compound is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical structure is primed for strategic modification, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom, which is activated by the electron-withdrawing nitro group.[2][3] The presence of the difluoromethoxy group further enhances its utility in medicinal chemistry.[4][5]

The Strategic Importance of the Difluoromethoxy Group in Drug Design

The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[6][7] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique set of properties that are highly advantageous in drug design.[4][5]

Key Attributes of the Difluoromethoxy Group:

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly by cytochrome P450 enzymes.[5][8] This can lead to a longer drug half-life and improved bioavailability. For instance, replacing a metabolically labile methoxy group with a difluoromethoxy group can prevent O-demethylation.[5]

-

Lipophilicity and Solubility: The -OCHF₂ group moderately increases lipophilicity, which can enhance membrane permeability and oral absorption.[5] Its lipophilicity is generally intermediate between a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group, allowing for fine-tuning of this critical property.[4][9]

-

Hydrogen Bonding Capability: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, a rare and valuable characteristic.[5] This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining key interactions with biological targets while improving metabolic stability.[5]

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.[4]

Data Presentation: Physicochemical Properties and Potential Biological Targets

The utility of this compound as a building block can be inferred from the properties of related fluoronitrobenzene derivatives and the drugs they help create.

| Property | Value/Description | Reference |

| Molecular Formula | C₇H₄F₃NO₃ | N/A |

| Molecular Weight | 207.11 g/mol | N/A |

| Appearance | Expected to be a liquid or low-melting solid | [5] |

| Reactivity | The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr). The nitro group can be reduced to an amine. | [2][10] |

| Potential Drug Target Class | Rationale for Exploration | Example(s) of Drugs/Scaffolds | Reference |

| Kinase Inhibitors | Fluoronitrobenzene derivatives are key scaffolds for synthesizing inhibitors of various kinases, crucial in oncology. | Ibrutinib, Osimertinib | [2][8] |

| GPCR Modulators | The difluoromethoxy group can enhance CNS penetration and metabolic stability, important for targeting G-protein coupled receptors. | N/A | [8] |

| Enzyme Inhibitors | The unique properties of the difluoromethoxy group can improve potency and pharmacokinetics of enzyme inhibitors. | Roflumilast (PDE4 inhibitor) | [5] |

| Proton Pump Inhibitors | The difluoromethoxy group is a key feature in some proton pump inhibitors, contributing to their stability and mechanism of action. | Pantoprazole | [5] |

Experimental Protocols

The primary synthetic transformation involving this compound is the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Aprotic polar solvent (e.g., DMSO, DMF, or NMP)

-

Base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents)

-

Reaction vessel with a stirrer and nitrogen inlet

-

Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of this compound in the chosen aprotic polar solvent, add the amine and the base.

-

Stir the reaction mixture at a temperature ranging from 80 to 120 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(amino)-4-(difluoromethoxy)-1-nitrobenzene derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility of this compound and a potential signaling pathway where its derivatives could be active.

Caption: Synthetic pathways from this compound.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its true potential lies in its strategic use to generate novel derivatives with enhanced pharmacological profiles. The combination of a reactive fluoronitrobenzene core and the advantageous properties of the difluoromethoxy group makes it a valuable tool for researchers and scientists in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. Further exploration of this compound in drug discovery programs is warranted.

References

- 1. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Strategic Role of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene in Modern Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules. This technical guide provides an in-depth exploration of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene , a key synthetic intermediate that serves as a gateway to a range of complex chemical entities. This document will detail its synthesis, key reactions, and its pivotal role as a building block in the development of novel therapeutics and other advanced materials.

The presence of both a difluoromethoxy group and a fluorine atom on the nitrobenzene scaffold makes this intermediate a highly versatile tool for medicinal chemists. The nitro group can be readily transformed into an amine, providing a handle for a wide array of subsequent chemical modifications. The fluorine substituents can enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of the final molecule to its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1214329-62-0 |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | Expected to be a solid or liquid |

| Purity | Typically >98% (as supplied commercially) |

Synthesis of this compound

The synthesis of this compound can be achieved through the difluoromethylation of a suitable phenolic precursor. A plausible and scalable approach is the reaction of 4-fluoro-2-nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane (freon-22), under basic conditions, often employing a phase-transfer catalyst to facilitate the reaction in a biphasic system. This method is analogous to patented procedures for the synthesis of other difluoromethoxy nitrobenzene isomers.[1][2]

Experimental Protocol: Synthesis via Difluoromethylation

Materials:

-

4-fluoro-2-nitrophenol

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Chlorodifluoromethane (CHClF₂)

-

Water (H₂O)

-

Organic solvent (e.g., Toluene or Dichloromethane)

Procedure:

-

In a high-pressure reactor equipped with a stirrer, thermometer, and gas inlet, a solution of sodium hydroxide in water is prepared.

-

4-fluoro-2-nitrophenol and the phase-transfer catalyst (e.g., TBAB) are added to the aqueous base.

-

The reactor is sealed and heated to a temperature typically ranging from 80 to 100 °C with vigorous stirring.

-

Chlorodifluoromethane gas is then introduced into the reactor, and the pressure is maintained within a specified range.

-

The reaction is monitored by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

-

Upon completion, the reactor is cooled, and the excess gas is safely vented.

-

The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation or column chromatography to afford pure this compound.

Quantitative Data (based on analogous reactions):

| Parameter | Value | Reference |

| Yield | 80-95% | [1][2] |

| Purity | >98% | [1][2] |

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Key Reactions of this compound

The most significant and widely utilized reaction of this compound is the reduction of the nitro group to an amine, yielding 2-(difluoromethoxy)-4-fluoroaniline . This transformation is a critical step in harnessing the potential of the title compound as a synthetic intermediate.

Reduction of the Nitro Group

The conversion of the nitro group to an aniline can be accomplished through several well-established methods, including catalytic hydrogenation and metal-acid reduction.

1. Catalytic Hydrogenation:

This is a clean and efficient method that typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas (H₂)

Procedure:

-

This compound is dissolved in a suitable solvent in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas.

-

The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude 2-(difluoromethoxy)-4-fluoroaniline, which can be further purified if necessary.

2. Metal-Acid Reduction:

A classic and cost-effective alternative is the use of a metal, such as iron, tin, or zinc, in the presence of an acid, like hydrochloric acid or acetic acid.

Experimental Protocol: Reduction with Iron and Acetic Acid

Materials:

-

This compound

-

Iron powder (Fe)

-

Acetic acid (CH₃COOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

A mixture of this compound, iron powder, and ethanol is heated to reflux.

-

Acetic acid is added dropwise to the refluxing mixture.

-

The reaction is stirred at reflux until the starting material is consumed, as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to remove residual acid.

-

The organic layer is dried and concentrated to afford the desired aniline.